molecular formula C17H15NO4S B12899124 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde CAS No. 88939-66-6

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde

Cat. No.: B12899124
CAS No.: 88939-66-6
M. Wt: 329.4 g/mol
InChI Key: GFTJEINPKINEQZ-UHFFFAOYSA-N
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Description

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is a complex organic compound that belongs to the class of sulfonyl indoles This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and an indole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the indole ring, followed by the introduction of the sulfonyl group and the methoxyphenyl group. The final step involves the formylation of the indole ring to introduce the carbaldehyde group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the indole ring or the methoxyphenyl group.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

  • 1-((4-Methoxyphenyl)sulfonyl)-4-piperidone
  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • N-(4-(2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl)phenyl)acetamide

Comparison: Compared to similar compounds, 1-((4-Methoxyphenyl)sulfonyl)-3-methyl-1H-indole-2-carbaldehyde is unique due to the presence of the indole ring and the carbaldehyde group. These structural features contribute to its distinct chemical reactivity and potential biological activities. The methoxyphenyl and sulfonyl groups also enhance its solubility and stability, making it a valuable compound in various applications .

Properties

CAS No.

88939-66-6

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-3-methylindole-2-carbaldehyde

InChI

InChI=1S/C17H15NO4S/c1-12-15-5-3-4-6-16(15)18(17(12)11-19)23(20,21)14-9-7-13(22-2)8-10-14/h3-11H,1-2H3

InChI Key

GFTJEINPKINEQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)S(=O)(=O)C3=CC=C(C=C3)OC)C=O

Origin of Product

United States

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